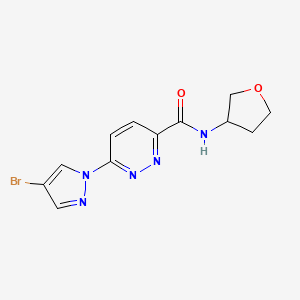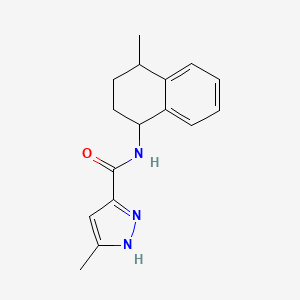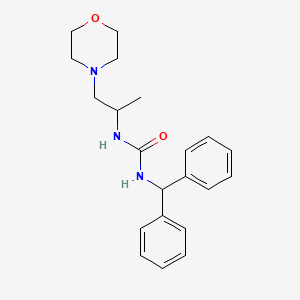
6-(4-bromopyrazol-1-yl)-N-(oxolan-3-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Starting material: 4-bromopyrazole
- Reagents: Potassium carbonate, DMF
- Conditions: Reflux at 100°C for 8 hours
Step 3: Coupling with Oxolan-3-yl Group
- Starting material: Oxolan-3-amine
- Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
- Conditions: Room temperature for 24 hours
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromopyrazol-1-yl)-N-(oxolan-3-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the bromopyrazole group through a nucleophilic substitution reaction. The final step involves the coupling of the oxolan-3-yl group to the pyridazine ring via an amide bond formation.
-
Step 1: Synthesis of Pyridazine Core
- Starting material: 3,6-dichloropyridazine
- Reagents: Sodium azide, DMF (Dimethylformamide)
- Conditions: Reflux at 80°C for 12 hours
Chemical Reactions Analysis
Types of Reactions
6-(4-bromopyrazol-1-yl)-N-(oxolan-3-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Sodium azide, potassium carbonate; conditionsDMF, DMSO (Dimethyl sulfoxide), elevated temperatures.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
6-(4-bromopyrazol-1-yl)-N-(oxolan-3-yl)pyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used as a probe to study biological pathways and interactions at the molecular level.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-(4-bromopyrazol-1-yl)-N-(oxolan-3-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety can form hydrogen bonds or hydrophobic interactions with the active site of the target, while the pyridazine ring can participate in π-π stacking interactions. The oxolan-3-yl group enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chloropyrazol-1-yl)-N-(oxolan-3-yl)pyridazine-3-carboxamide
- 6-(4-methylpyrazol-1-yl)-N-(oxolan-3-yl)pyridazine-3-carboxamide
- 6-(4-phenylpyrazol-1-yl)-N-(oxolan-3-yl)pyridazine-3-carboxamide
Uniqueness
Compared to similar compounds, 6-(4-bromopyrazol-1-yl)-N-(oxolan-3-yl)pyridazine-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can also enhance the compound’s ability to participate in halogen bonding, which can be crucial for its biological activity.
Properties
IUPAC Name |
6-(4-bromopyrazol-1-yl)-N-(oxolan-3-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O2/c13-8-5-14-18(6-8)11-2-1-10(16-17-11)12(19)15-9-3-4-20-7-9/h1-2,5-6,9H,3-4,7H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLRIFCWJGBHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC(=O)C2=NN=C(C=C2)N3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-bromo-N-[(1-cyclopropyltetrazol-5-yl)methyl]-3,4-dihydro-2H-chromen-4-amine](/img/structure/B7050341.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7050344.png)
![6-[4-(4-Propan-2-ylphenoxy)piperidine-1-carbonyl]pyridine-3-carboxylic acid](/img/structure/B7050350.png)


![2-[Methyl-[[4-[(1-methylpyrazol-4-yl)methyl]morpholin-2-yl]methyl]amino]acetamide](/img/structure/B7050370.png)
![5-cyano-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B7050378.png)
![[4-(Dimethylamino)-2-fluorophenyl]-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone](/img/structure/B7050383.png)
![[4-(Dimethylamino)-2-fluorophenyl]-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7050397.png)
![1-[(2-Methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile](/img/structure/B7050403.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile](/img/structure/B7050409.png)
![4-Methyl-2-[(4-methylsulfonylazepan-1-yl)methyl]-1,3-thiazole](/img/structure/B7050419.png)
![2-Methyl-4-[(4-methylsulfonylazepan-1-yl)methyl]-1,3-thiazole](/img/structure/B7050423.png)
![2-Fluoro-3-[(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B7050431.png)
